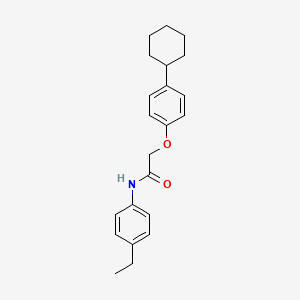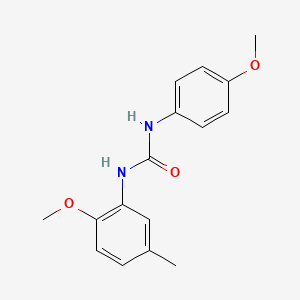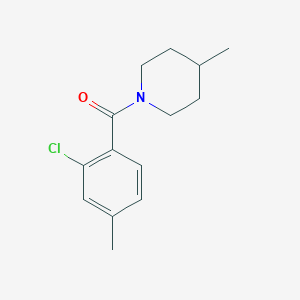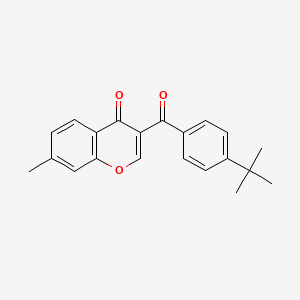
2-(4-cyclohexylphenoxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclohexylphenoxy)-N-(4-ethylphenyl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It is a promising drug candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its anti-cancer properties. It has shown efficacy in preclinical models of multiple myeloma, acute myeloid leukemia, and breast cancer. CX-5461 has been found to selectively target cancer cells that exhibit nucleolar stress, which is a common feature of many cancer types. It has also been shown to sensitize cancer cells to other anti-cancer drugs, such as DNA-damaging agents.
Mécanisme D'action
CX-5461 targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. By inhibiting RNA polymerase I, CX-5461 disrupts the production of rRNA, which leads to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CX-5461 has also been shown to have anti-inflammatory and neuroprotective effects. It has been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. CX-5461 has also been shown to protect neurons from oxidative stress and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CX-5461 is its specificity for cancer cells that exhibit nucleolar stress. This makes it a promising drug candidate for the treatment of various types of cancer. However, CX-5461 has also been found to have off-target effects on other RNA polymerases, which may limit its therapeutic potential. Another limitation of CX-5461 is its poor solubility, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on CX-5461 should focus on improving its specificity and bioavailability. This could be achieved through the development of more potent and selective inhibitors of RNA polymerase I transcription. Additionally, further studies are needed to investigate the potential of CX-5461 in combination with other anti-cancer drugs, as well as its effects on the immune system and tumor microenvironment. Overall, CX-5461 is a promising drug candidate for the treatment of cancer and other diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
CX-5461 is synthesized by reacting 4-cyclohexylphenol with 4-ethylphenylacetic acid in the presence of a catalyst and dehydrating agent. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product.
Propriétés
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-2-17-8-12-20(13-9-17)23-22(24)16-25-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVORDZEGUDYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)


![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![5-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5838439.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5838457.png)
![1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)
